molecular formula C28H28N4O2S B2497125 2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894883-26-2

2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2497125
CAS RN: 894883-26-2
M. Wt: 484.62
InChI Key: ZBYAWZFBAFAUCN-UHFFFAOYSA-N
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Description

Spirocyclic compounds, including those with azaspiro frameworks, are of significant interest due to their complex structure and potential biological activity. The compound belongs to this class, characterized by the presence of a spiro linkage connecting two rings and containing nitrogen atoms within its structure, suggesting potential for diverse chemical reactivity and applications.

Synthesis Analysis

The synthesis of complex spirocyclic compounds often involves multi-step reactions, including oxidative cyclization and ipso-cyclization processes. For example, copper-catalyzed oxidative ipso-cyclization has been developed for synthesizing azaspirodecanediones, highlighting a method that could potentially be adapted for synthesizing the target compound (Qian et al., 2015).

Molecular Structure Analysis

Structural elucidation of similar compounds typically involves a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray crystallography for precise molecular geometry determination. Such analyses reveal the arrangement of atoms, the configuration of spiro linkages, and the stereochemistry critical to the compound's properties and reactivity.

Chemical Reactions and Properties

Compounds with azaspiro frameworks participate in various chemical reactions, including photomediated spirocyclization and reactions with enamino tautomers, illustrating the versatility and reactivity of these structures. These reactions can lead to the formation of novel spirocyclic compounds with potential biological activity (Yang et al., 2022).

Scientific Research Applications

Synthesis and Bioactivity

Spiro compounds, including azaspirodecanone derivatives and spirothiazolidinone compounds, have been synthesized and evaluated for various biological activities. For example, the synthesis of N-benzyl derivatives of azaspirodecanone has shown notable anticonvulsant activity, demonstrating the potential for neurological applications (Obniska et al., 2006). Similarly, spirothiazolidinone derivatives have been designed, synthesized, and evaluated for their antiviral activity, with certain compounds showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Çağla Begüm Apaydın et al., 2020).

Structural Analysis and Chemical Properties

The crystal structure analysis of related compounds provides insights into their chemical properties and potential interactions with biological targets. For instance, the structural determination through X-ray diffraction analysis contributes to understanding the molecular conformation and electronic properties, which are crucial for designing compounds with desired bioactivities (Wang et al., 2012).

properties

IUPAC Name

3-benzylsulfanyl-N-(2-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-34-24-15-9-8-14-23(24)29-27(33)32-18-16-28(17-19-32)30-25(22-12-6-3-7-13-22)26(31-28)35-20-21-10-4-2-5-11-21/h2-15H,16-20H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYAWZFBAFAUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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